molecular formula C28H28N4O4 B2557066 N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide CAS No. 1251608-56-6

N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Cat. No.: B2557066
CAS No.: 1251608-56-6
M. Wt: 484.556
InChI Key: RMRVWMXLSGQBLI-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide" is a structurally complex molecule featuring a 1H-imidazole-4-carboxamide core. Key structural elements include:

  • Imidazole ring: A five-membered heterocycle with two nitrogen atoms, which often serves as a pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions.
  • Substituents:
    • A 2-methoxy-5-methylphenyl group attached to the carboxamide nitrogen.
    • A {4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl group at the 1-position of the imidazole, introducing a branched acetamido linkage and additional aromaticity.

Structural elucidation of such molecules typically relies on techniques like X-ray crystallography (using programs like SHELX ) and computational docking (e.g., AutoDock ).

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4/c1-19-4-13-26(36-3)24(14-19)31-28(34)25-17-32(18-29-25)16-21-5-9-22(10-6-21)30-27(33)15-20-7-11-23(35-2)12-8-20/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRVWMXLSGQBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the methoxy and methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the acetamido group: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

    Final coupling reaction: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Benzimidazole Derivatives

Compound : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Core : Benzimidazole (fused benzene-imidazole ring) instead of imidazole.
  • Substituents :
    • 3,4-Dimethoxyphenyl at position 2.
    • Propyl group at position 1.
  • The propyl group may increase lipophilicity compared to the target compound’s benzyl-linked acetamido group.
  • Synthesis : One-pot reductive cyclization using sodium dithionite, contrasting with the target compound’s likely multi-step synthesis.

Indazole Derivatives

Compound: 3-(4-Amino-2-methylphenyl)-N-(4-methoxyphenyl)-1-methyl-1H-indazole-5-carboxamide

  • Core : Indazole (fused benzene-pyrazole) instead of imidazole.
  • Substituents: 4-Amino-2-methylphenyl at position 3. Methyl group at position 1.
  • Implications: The indazole core introduces a pyrazole-like nitrogen arrangement, altering hydrogen-bonding capacity. The amino group may enhance solubility or serve as a site for derivatization.

Fluorophenyl and Sulfinyl Derivatives

Compound : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

  • Core : Imidazole with a pyridylacetamide side chain.
  • Substituents :
    • 4-Fluorophenyl at position 4.
    • (R)-Methylsulfinyl group at position 2.
  • Implications :
    • Fluorine enhances metabolic stability and electronegativity.
    • The sulfinyl group introduces chirality, which could influence enantioselective binding to targets like kinases.

Substituent Effects on Physicochemical Properties

Methoxy vs. Methoxyethoxy Groups

Compound: 1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one

  • Substituents :
    • 2-Methoxyethoxy group on the benzyl side chain.

Acetamido vs. Benzylideneamino Linkages

Compound: 2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol

  • Substituents: Benzylideneamino group instead of acetamido.
  • Implications :
    • The Schiff base (imine) linkage may confer pH-dependent stability or metal-chelating properties.

Biological Activity

N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an imidazole ring substituted with various aromatic groups, which may contribute to its biological activity. The structural formula can be represented as follows:

C23H26N4O3\text{C}_{23}\text{H}_{26}\text{N}_{4}\text{O}_{3}

Anticancer Activity

Recent studies have explored the anticancer potential of imidazole derivatives, including our compound of interest. The following table summarizes key findings from various research studies regarding its cytotoxic effects and mechanisms of action against different cancer cell lines.

StudyCell LineIC50 (µM)Mechanism of Action
HT-29 (Colon Cancer)15.2Induction of apoptosis and inhibition of DNA synthesis
MCF-7 (Breast Cancer)22.5Apoptotic pathway activation
A549 (Lung Cancer)18.0CDK inhibition and cell cycle arrest

The biological activity of this compound appears to involve several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
  • Inhibition of DNA Synthesis : It inhibits DNA synthesis in cancer cells, leading to cell cycle arrest and subsequent cell death.
  • CDK Inhibition : The compound has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on HT-29 Cells : A study demonstrated that treatment with the compound resulted in significant cytotoxicity against HT-29 colon cancer cells, with an IC50 value indicating potent activity. The treatment led to marked DNA fragmentation, a hallmark of apoptosis .
  • MCF-7 Cell Line Evaluation : In MCF-7 breast cancer cells, the compound exhibited moderate cytotoxicity and was effective in activating apoptotic pathways, suggesting its potential as a therapeutic agent for breast cancer .

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